molecular formula C22H14CoO4 B8785113 Cobalt naphthenate CAS No. 157583-32-9

Cobalt naphthenate

Cat. No. B8785113
M. Wt: 401.3 g/mol
InChI Key: IFSWBZCGMGEHLE-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US05523347

Procedure details

An adhesive formulation prepared and tested as in Example 1 containing hydroxypropyl methacrylate (8.15 g), saccharin (0.5 g), 0.1% cobalt naphthenate in hydroxypropyl methacrylate (1 g), 0.1% iron (III) acetylacetonate in hydroxypropyl methacrylate (0.25 g) and 1,2,3,4 tetrahydroquinoline (0.5 g) gave bond strengths of 3.3 N/mm2 after 24 hours following air activation for 5 minutes.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
solvent
Reaction Step Three
Quantity
0.25 g
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
8.15 g
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
S1(C2C(=CC=CC=2)C(=O)[NH:4]1)(=O)=O.[CH3:13]/[C:14](/O)=[CH:15]/[C:16]([CH3:18])=O.[CH3:20]/[C:21](/O)=[CH:22]/[C:23](C)=O.C/C(/O)=C/C(C)=O.[Fe]>C(OCCCO)(=O)C(C)=C.C1C=C2C(C=C(C([O-])=O)C=C2)=CC=1.C1C=C2C(C=C(C([O-])=O)C=C2)=CC=1.[Co+2]>[NH:4]1[C:18]2[C:16](=[CH:20][CH:21]=[CH:22][CH:23]=2)[CH2:15][CH2:14][CH2:13]1 |f:1.2.3.4,6.7.8|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
S1(=O)(=O)NC(=O)C2=CC=CC=C12
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Fe]
Step Three
Name
Quantity
1 g
Type
solvent
Smiles
C(C(=C)C)(=O)OCCCO
Step Four
Name
Quantity
0.25 g
Type
solvent
Smiles
C(C(=C)C)(=O)OCCCO
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].[Co+2]
Step Six
Name
Quantity
8.15 g
Type
solvent
Smiles
C(C(=C)C)(=O)OCCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An adhesive formulation prepared

Outcomes

Product
Name
Type
product
Smiles
N1CCCC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.